![molecular formula C23H22N2O4 B4264286 2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline](/img/structure/B4264286.png)
2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline
Overview
Description
2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Studies have shown that 2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline has various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and protect against neurodegeneration. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline in lab experiments is its ability to inhibit specific enzymes and receptors, making it a useful tool for studying their roles in various biological processes. However, one limitation is that it may not be effective in all types of experiments, and further research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to further explore its mechanism of action and identify other enzymes and receptors that it may inhibit. Additionally, there is a need for more studies on its safety and toxicity in order to fully understand its potential applications.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties.
properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-11-25(12-15(2)29-14)23(26)18-10-20(24-19-6-4-3-5-17(18)19)16-7-8-21-22(9-16)28-13-27-21/h3-10,14-15H,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERNBTUTHRLYCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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